2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Mechanism of Action
Target of Action
Similar compounds, such as acetazolamide , are known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and fluid balance in the body .
Mode of Action
It’s worth noting that acetazolamide, a compound with a similar structure, works by inhibiting the activity of carbonic anhydrase . This inhibition disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is fundamental to many biological processes .
Biochemical Pathways
Given the potential target of carbonic anhydrase, it’s likely that this compound could impact a variety of physiological processes, including respiration, fluid balance, and ph regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Acetylation: The amino group on the thiadiazole ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Thioether Formation: The thiadiazole derivative is then reacted with a halogenated acetamide derivative to form the thioether linkage.
Introduction of the Trifluoromethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl or nitro groups, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the thiadiazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide has been investigated for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2-(fluoromethyl)phenyl)acetamide
Uniqueness
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications compared to its analogs.
Properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2S2/c1-7(21)17-11-19-20-12(24-11)23-6-10(22)18-9-5-3-2-4-8(9)13(14,15)16/h2-5H,6H2,1H3,(H,18,22)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMMIDVQMVLNTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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